1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one
CAS No.:
Cat. No.: VC15744689
Molecular Formula: C7H5F3N2O
Molecular Weight: 190.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5F3N2O |
|---|---|
| Molecular Weight | 190.12 g/mol |
| IUPAC Name | 1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone |
| Standard InChI | InChI=1S/C7H5F3N2O/c1-4(13)6-11-2-5(3-12-6)7(8,9)10/h2-3H,1H3 |
| Standard InChI Key | HHGLJGUUVSLSFC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=NC=C(C=N1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-one belongs to the pyrimidine family, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:
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Trifluoromethyl (-CF): Electron-withdrawing group at position 5, enhancing metabolic stability and lipophilicity .
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Acetyl (-COCH): Positioned at C2, contributing to electrophilic reactivity and serving as a synthetic handle for further derivatization .
Molecular Data :
| Property | Value |
|---|---|
| IUPAC Name | 1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanone |
| Molecular Formula | |
| Molecular Weight | 190.12 g/mol |
| SMILES | CC(=O)C1=NC=C(C=N1)C(F)(F)F |
| InChI Key | HHGLJGUUVSLSFC-UHFFFAOYSA-N |
Synthesis and Optimization
Nucleophilic Substitution
Pyrimidine rings are functionalized via reactions with electrophilic reagents. A representative pathway involves:
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Substrate Preparation: 2-Chloropyrimidine derivatives are treated with acetylating agents (e.g., acetic anhydride).
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Trifluoromethylation: Introduction of CF via Ullmann-type coupling or halogen exchange using CuI/KF .
Example Protocol:
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React 2-chloropyrimidine with acetyl chloride in dimethylformamide (DMF) at 80°C for 12 hours.
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Treat intermediate with trifluoromethyl copper (CuCF) in acetonitrile under reflux.
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Purify via column chromatography (PE:EtOAc = 8:2) to yield the target compound (58% yield).
Condensation Reactions
Cyclocondensation of β-diketones with thioureas or amidines, followed by oxidation, is another viable method.
Physicochemical Properties
Stability and Solubility
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water .
Crystallographic Data
Crystal structure data remains unreported, but computational models suggest a planar pyrimidine ring with dihedral angles of 5–10° between the CF and acetyl groups .
Applications in Pharmaceutical Research
Drug Discovery
Trifluoromethylated pyrimidines are prized for their:
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Enhanced Binding Affinity: CF groups improve interactions with hydrophobic enzyme pockets .
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Metabolic Resistance: Reduced oxidative degradation compared to non-fluorinated analogs .
Antimicrobial Activity
While direct data is lacking, structurally related compounds (e.g., pyrazolo[1,5-a]pyrimidines) inhibit Mycobacterium tuberculosis (MIC: 0.2–1.5 µg/mL) .
Kinase Inhibition
Analogous thiazole-pyrimidine hybrids (e.g., 78 in ) exhibit CDK4/6 inhibition (: 1–34 nM), suggesting potential anticancer applications .
Agrochemical Development
CF-pyrimidines are explored as herbicides and fungicides due to their environmental persistence and target specificity .
| GHS Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, goggles, and respirators.
Future Perspectives
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